1-Benzyl-5,5-diethylbarbituric acid
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Overview
Description
1-Benzyl-5,5-diethylbarbituric acid is a derivative of barbituric acid, characterized by the presence of a benzyl group at the nitrogen atom and two ethyl groups at the carbon atoms in the 5-position. This compound belongs to the class of barbiturates, which have historically been used for their sedative and hypnotic properties .
Preparation Methods
The synthesis of 1-Benzyl-5,5-diethylbarbituric acid typically involves the reaction of diethyl malonate with urea in the presence of a catalyst such as sodium methoxide. The reaction proceeds through the formation of barbituric acid, which is then further reacted with benzyl chloride to introduce the benzyl group . The industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-5,5-diethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.
Substitution: The benzyl group can be substituted with other groups under appropriate conditions, using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-5,5-diethylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives.
Medicine: Historically, barbiturates have been used as sedatives and hypnotics, and this compound is studied for its potential therapeutic effects.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Benzyl-5,5-diethylbarbituric acid involves its interaction with GABA receptors in the central nervous system. It acts as a GABA modulator, enhancing the inhibitory effects of GABA by increasing the duration of chloride channel opening. This leads to a sedative and hypnotic effect .
Comparison with Similar Compounds
1-Benzyl-5,5-diethylbarbituric acid can be compared with other barbiturates such as:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and anesthetic.
Mephobarbital: Another anticonvulsant barbiturate.
Properties
CAS No. |
92870-36-5 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-benzyl-5,5-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H18N2O3/c1-3-15(4-2)12(18)16-14(20)17(13(15)19)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,16,18,20) |
InChI Key |
YSCCFYUEQXOKHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CC |
Origin of Product |
United States |
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